molecular formula C10H8ClN3O4 B12346386 2-Chloro-5-(3,5-dioxo-1,2,4-triazinan-2-yl)benzoic acid

2-Chloro-5-(3,5-dioxo-1,2,4-triazinan-2-yl)benzoic acid

Cat. No.: B12346386
M. Wt: 269.64 g/mol
InChI Key: KYTQWTOVXYZJSF-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,5-dioxo-1,2,4-triazinan-2-yl)benzoic acid is a complex organic compound that features a chloro-substituted benzoic acid moiety linked to a triazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,5-dioxo-1,2,4-triazinan-2-yl)benzoic acid typically involves multi-step organic reactions. One common method involves the chlorination of a benzoic acid derivative followed by the introduction of the triazinan ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,5-dioxo-1,2,4-triazinan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization: The triazinan ring can be modified through cyclization reactions to form different heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation reactions can produce quinones or other oxidized derivatives.

Scientific Research Applications

2-Chloro-5-(3,5-dioxo-1,2,4-triazinan-2-yl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-(3,5-dioxo-1,2,4-triazinan-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors, leading to therapeutic effects. The triazinan ring and chloro substituent play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Used in phosphitylation reactions.

    2-Chloro-5-benzoyl-N-isopropyl-N-methylsulfamide: Known for its herbicidal properties.

    2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]-benzoic acid: Another chloro-substituted benzoic acid with distinct biological activities.

Uniqueness

2-Chloro-5-(3,5-dioxo-1,2,4-triazinan-2-yl)benzoic acid is unique due to its combination of a chloro-substituted benzoic acid and a triazinan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8ClN3O4

Molecular Weight

269.64 g/mol

IUPAC Name

2-chloro-5-(3,5-dioxo-1,2,4-triazinan-2-yl)benzoic acid

InChI

InChI=1S/C10H8ClN3O4/c11-7-2-1-5(3-6(7)9(16)17)14-10(18)13-8(15)4-12-14/h1-3,12H,4H2,(H,16,17)(H,13,15,18)

InChI Key

KYTQWTOVXYZJSF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N(N1)C2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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